molecular formula C20H30N6 B5614455 1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane

1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane

Cat. No. B5614455
M. Wt: 354.5 g/mol
InChI Key: LJKGEZXYRDMHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related spiro compounds often involves multi-step reactions that provide a pathway to these complex structures. For instance, a simple, fast, and cost-effective three-step synthesis method has been developed for related compounds, showcasing high yields and minimal purification needs (Pardali, V., Katsamakas, S., Giannakopoulou, E., & Zoidis, G., 2021). These methodologies highlight the synthetic accessibility of spiro compounds, including 1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane, through strategic organic transformations.

Molecular Structure Analysis

The molecular structure of spiro compounds like 1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane is characterized by its spiro linkage, which significantly influences its chemical reactivity and physical properties. The crystal structure analysis of related compounds reveals a variety of intramolecular interactions that dictate the molecules' stability and reactivity patterns (Biswas, G., Chandra, T., Avasthi, K., & Maulik, P., 1995).

Chemical Reactions and Properties

Spiro compounds, including the one , undergo a range of chemical reactions, underscoring their versatility. The ability to participate in cycloaddition reactions, as seen with similar structures, illustrates their potential for further chemical modifications (Ong, C., & Chien, T.-L., 1996). These reactions can significantly alter the physical and chemical properties of the compounds, making them valuable in various applications.

Physical Properties Analysis

The physical properties of spiro compounds like 1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane are directly influenced by their molecular structure. For instance, crystalline structures of related compounds have revealed significant insights into their physical stability and solubility characteristics (Staško, D., Davis, M. C., & Chapman, R., 2002).

Chemical Properties Analysis

The chemical properties of spiro compounds are diversified, ranging from their reactivity with various chemical reagents to their ability to form stable structures with unique functionalities. The regioselective synthesis of related spiro compounds, as demonstrated in multiple studies, signifies the controlled reactivity that can be achieved with precise synthetic strategies (Li, L., Hu, Q., Zhou, P., Xie, H.-Y., Zhang, X., Zhang, H., Hu, Y., Yin, F., & Hu, Y., 2014).

properties

IUPAC Name

1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-8-pyrimidin-2-yl-1,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N6/c1-16(2)13-17-14-18(24-23-17)15-26-10-3-5-20(26)6-11-25(12-7-20)19-21-8-4-9-22-19/h4,8-9,14,16H,3,5-7,10-13,15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKGEZXYRDMHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NNC(=C1)CN2CCCC23CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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